(R)-2-phenylpropanal
Overview
Description
®-2-phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its applications in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-phenylpropanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-phenylpropanal using chiral catalysts. Another method includes the enantioselective hydrogenation of 2-phenylpropenal. These reactions typically require specific catalysts and controlled conditions to achieve high enantioselectivity.
Industrial Production Methods: In industrial settings, ®-2-phenylpropanal is often produced via catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common to ensure the production of the desired enantiomer. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: ®-2-phenylpropanoic acid.
Reduction: ®-2-phenylpropanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of certain drugs, particularly those with chiral centers.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-2-phenylpropanal depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
(S)-2-phenylpropanal: The enantiomer of ®-2-phenylpropanal, with similar chemical properties but different biological activities.
2-phenylpropanol: The reduced form of 2-phenylpropanal, used in similar applications.
2-phenylpropanoic acid: The oxidized form of 2-phenylpropanal, also used in organic synthesis.
Uniqueness: ®-2-phenylpropanal is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to undergo various chemical reactions while maintaining its chiral integrity is a significant advantage in organic synthesis.
Properties
IUPAC Name |
(2R)-2-phenylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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